(E)-4-(2-fluorophenoxy)-1'-(styrylsulfonyl)-1,4'-bipiperidine
Descripción
Propiedades
IUPAC Name |
4-[4-(2-fluorophenoxy)piperidin-1-yl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN2O3S/c25-23-8-4-5-9-24(23)30-22-12-15-26(16-13-22)21-10-17-27(18-11-21)31(28,29)19-14-20-6-2-1-3-7-20/h1-9,14,19,21-22H,10-13,15-18H2/b19-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHHJSQWBBDUOB-XMHGGMMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)S(=O)(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)S(=O)(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-fluorophenoxy)-1’-(styrylsulfonyl)-1,4’-bipiperidine typically involves multiple steps, starting with the preparation of the bipiperidine core. This is followed by the introduction of the styrylsulfonyl group and the fluorophenoxy moiety. Common reagents used in these reactions include piperidine, styrene sulfonyl chloride, and 2-fluorophenol. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of (E)-4-(2-fluorophenoxy)-1’-(styrylsulfonyl)-1,4’-bipiperidine may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and production costs.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-(2-fluorophenoxy)-1’-(styrylsulfonyl)-1,4’-bipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Research has indicated that compounds with similar structural characteristics exhibit significant antibacterial properties. The sulfonamide moiety is particularly noted for its effectiveness against various bacterial strains.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | Escherichia coli | Weak |
Studies have shown that derivatives of sulfonamide compounds can display moderate to strong activity against pathogenic bacteria, suggesting that (E)-4-(2-fluorophenoxy)-1'-(styrylsulfonyl)-1,4'-bipiperidine may also possess similar antibacterial properties.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. Piperidine derivatives are known for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in treating conditions like Alzheimer's disease and urinary tract infections.
Table 2: Enzyme Inhibition Data
| Compound Name | Enzyme Target | IC50 Value (µM) |
|---|---|---|
| Compound D | Acetylcholinesterase | 0.63 ± 0.001 |
| Compound E | Urease | 2.14 ± 0.003 |
These findings suggest that this compound could be further investigated for its enzyme inhibitory capabilities.
Anticancer Potential
Preliminary studies indicate that compounds with similar structures may exhibit anticancer properties. The styrylsulfonyl group is believed to enhance the compound's ability to interact with cancer cell pathways, potentially leading to apoptosis in malignant cells.
Neurological Disorders
Given its potential as an acetylcholinesterase inhibitor, this compound may be explored for applications in treating neurological disorders such as Alzheimer's disease and other cognitive impairments.
Case Studies and Research Findings
Several studies have investigated the biological activities of piperidine derivatives, including those with sulfonamide functionalities:
- Case Study 1 : A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the synthesis of piperidine derivatives and their evaluation for antibacterial activity against various strains, showing promising results for compounds with similar functional groups .
- Case Study 2 : Research on enzyme inhibition demonstrated that piperidine-based compounds could effectively inhibit urease and AChE, providing a basis for further development in therapeutic applications targeting metabolic disorders .
Mecanismo De Acción
The mechanism of action of (E)-4-(2-fluorophenoxy)-1’-(styrylsulfonyl)-1,4’-bipiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Structural and Functional Group Analysis
The following table summarizes key structural analogs of 1,4'-bipiperidine derivatives, highlighting differences in substituents, molecular properties, and applications:
Key Differences and Implications
Substituent Effects on Bioactivity: The styrylsulfonyl group in the target compound distinguishes it from carboxamide (Pipamperone) or carboxylate (Irinotecan) derivatives. The 2-fluorophenoxy substituent offers electronic and steric differences compared to 4-fluorophenyl (Pipamperone) or dichlorophenoxy (CAS 485391-80-8) groups. Fluorine at the ortho position may reduce steric hindrance compared to para-substituted analogs, affecting target engagement .
Therapeutic Applications: Pipamperone and SCH 351125 demonstrate how minor structural changes pivot therapeutic outcomes: Pipamperone’s carboxamide and fluorophenyl groups confer antipsychotic effects, while SCH 351125’s bromophenyl and pyridinyl moieties enable CCR5 antagonism for HIV treatment .
Synthetic and Pharmacokinetic Considerations: Derivatives like SCH 351125 and Irinotecan highlight the importance of stereochemistry and prodrug design for oral bioavailability and targeted delivery. The (E)-configuration of the styrylsulfonyl group may similarly influence solubility and absorption . Liquid-liquid extraction and HPLC purification methods (e.g., Pipamperone analysis) are critical for isolating bipiperidine derivatives, suggesting analogous approaches for the target compound .
Research Findings and Challenges
- Structural Insights: Data mining approaches () emphasize the role of substructures like sulfonyl or fluorophenoxy groups in predicting biological activity.
- Gaps in Evidence: Direct pharmacological data for this compound are absent in the provided materials. Inferences rely on structurally related compounds, necessitating further experimental validation.
- Synthetic Complexity : The synthesis of bipiperidine derivatives often involves multi-step reactions (e.g., and ), with purification challenges due to stereochemical and solubility issues.
Actividad Biológica
(E)-4-(2-fluorophenoxy)-1'-(styrylsulfonyl)-1,4'-bipiperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 355.42 g/mol
The presence of the fluorophenoxy group and the bipiperidine backbone suggests potential interactions with various biological targets, including receptors and enzymes.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a related compound, CHM-1, demonstrated the ability to induce G2/M cell cycle arrest and apoptosis in colorectal adenocarcinoma cells through inhibition of cyclin-dependent kinase 1 (CDK1) activity. The findings suggest that similar mechanisms may be applicable to this compound .
| Compound | IC50 (nM) | Mechanism of Action | Reference |
|---|---|---|---|
| CHM-1 | 742.36 | Induces G2/M arrest and apoptosis | |
| (E)-Bipiperidine | TBD | Potentially similar to CHM-1 | TBD |
Enzyme Inhibition
The bipiperidine structure is known for its ability to inhibit various enzymes. For example, structural analogs have been shown to inhibit Met kinase effectively. The inhibition of such kinases is critical in cancer therapy as it can lead to reduced tumor growth and metastasis .
In Vitro Studies
In vitro studies utilizing cell lines have shown that compounds with structural similarities to this compound can significantly reduce cell viability in a dose-dependent manner. These studies often employ assays such as MTT or flow cytometry to assess cell proliferation and apoptosis rates.
In Vivo Studies
Animal models have been employed to evaluate the efficacy of related compounds in vivo. For instance, treatment with CHM-1-P resulted in improved survival rates in mice with induced tumors, indicating that compounds based on the bipiperidine scaffold could have therapeutic applications in oncology .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-4-(2-fluorophenoxy)-1'-(styrylsulfonyl)-1,4'-bipiperidine, and how can intermediates be characterized?
- Methodological Answer :
- Synthesis : Utilize nucleophilic aromatic substitution for introducing the 2-fluorophenoxy group to the bipiperidine scaffold, followed by sulfonylation with styrylsulfonyl chloride under mild conditions (e.g., dichloromethane, 0–25°C) .
- Characterization : Confirm intermediates via -NMR (to verify stereochemistry and substitution patterns), -NMR (for carbon backbone verification), and HRMS (for molecular ion confirmation). For sulfonylation efficiency, monitor reaction progress using TLC with UV visualization .
Q. How can researchers assess the purity and stability of this compound under experimental conditions?
- Methodological Answer :
- Purity : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Compare retention times against synthetic standards .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Key degradation pathways may involve hydrolysis of the sulfonyl group or oxidation of the styryl moiety .
Advanced Research Questions
Q. What strategies are effective for studying the compound’s receptor binding profile and resolving data contradictions across assays?
- Methodological Answer :
- Binding Assays : Use radioligand displacement assays (e.g., -spiperone for dopamine D2-like receptors) and functional assays (cAMP modulation for GPCR activity). Cross-validate results with orthogonal methods like fluorescence polarization .
- Contradiction Resolution : If conflicting binding data arise (e.g., partial vs. full agonism), perform concentration-response curves in multiple cell lines (CHO, HEK293) and assess downstream signaling (β-arrestin recruitment vs. G-protein activation) .
Q. How can structure-activity relationship (SAR) studies optimize the bipiperidine scaffold for enhanced selectivity?
- Methodological Answer :
- SAR Design : Synthesize analogs with variations in the fluorophenoxy substituent (e.g., 3-fluoro vs. 4-fluoro) and sulfonyl linker length. Assess impacts on logP (via shake-flask method) and permeability (Caco-2 monolayer assay) .
- Selectivity Profiling : Screen against off-target receptors (e.g., 5-HT, σ1) using broad-panel binding assays. Prioritize analogs with >50-fold selectivity over key off-targets .
Q. What computational models are suitable for predicting the compound’s pharmacokinetic (PK) properties?
- Methodological Answer :
- In Silico Tools : Use SwissADME to predict logP, solubility, and bioavailability. For metabolic stability, employ CYP450 inhibition assays (e.g., CYP3A4, 2D6) and correlate with molecular docking simulations (AutoDock Vina) using PDB structures .
- Validation : Compare predicted vs. experimental PK parameters (e.g., plasma half-life in rodent models) to refine models .
Methodological Challenges and Data Analysis
Q. How can researchers address low yields in the sulfonylation step during synthesis?
- Methodological Answer :
- Optimization : Test alternative sulfonylation agents (e.g., sulfonyl fluorides) under anhydrous conditions with catalytic DMAP. Monitor reaction progress via -NMR to track fluoride displacement .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-sulfonylated derivatives) and adjust stoichiometry accordingly .
Q. What analytical techniques resolve stereochemical ambiguities in the styrylsulfonyl moiety?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
